![molecular formula C12H12N2O4 B2606970 1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006487-17-7](/img/structure/B2606970.png)

1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

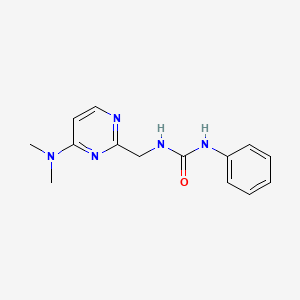

“1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O4 . It is used in various research and development applications .

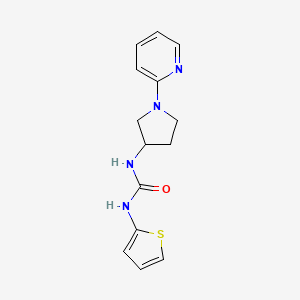

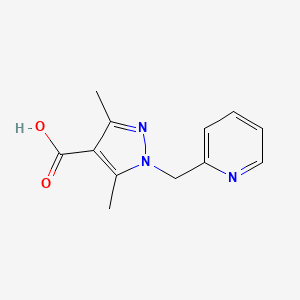

Molecular Structure Analysis

The molecular structure of “1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid” includes a pyrazole ring attached to a carboxylic acid group and a methoxyphenyl group . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid” include a molecular weight of 248.24 . The boiling point is 476.8±30.0 °C at 760 mmHg .Scientific Research Applications

Synthesis of m-Aryloxy Phenols

This compound can be used in the synthesis of m-aryloxy phenols . These phenols have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

Production of Plastics, Adhesives, and Coatings

m-Aryloxy phenols, which can be synthesized using this compound, are commonly used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .

Antioxidants

m-Aryloxy phenols have applications as antioxidants . They can help prevent oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage the cells of organisms .

Ultraviolet Absorbers

These compounds can also act as ultraviolet absorbers . They can absorb UV radiation, which can be harmful to many materials and living organisms .

Flame Retardants

m-Aryloxy phenols have been found to have potential as flame retardants . They can slow down or stop the spread of fire .

Potential Biological Activities

m-Aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects . This makes them interesting for further research in the field of medicine .

Solid Phase Peptide Synthesis

The compound can be used in the synthesis of peptides via solid phase peptide synthesis . This method is particularly useful when unnatural modifications or introduction of site-specific tags are required .

Synthesis of Antimalarial Drugs

The compound can be used in the synthesis of bisaryl quinolones with potent antimalarial activity . This could potentially contribute to the development of new treatments for malaria .

Mechanism of Action

Pyrazoles

are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Phenols

, on the other hand, are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

properties

IUPAC Name |

1-[(3-methoxyphenoxy)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-17-9-3-2-4-10(7-9)18-8-14-6-5-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZODFAGBMBZDPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCN2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2606888.png)

![3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2606899.png)

![2-(4-Chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2606900.png)

![(S)-N-(1H-Benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide](/img/structure/B2606906.png)

![1-(4-fluorobenzyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2606910.png)